molecular formula C26H21N3O3S B11610872 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

Cat. No.: B11610872
M. Wt: 455.5 g/mol
InChI Key: OXVJDZADXLJLCA-UHFFFAOYSA-N
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Description

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE is a complex organic compound that features a unique combination of isoindoline and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BUTANAMIDE apart is its unique combination of isoindoline and benzothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H21N3O3S

Molecular Weight

455.5 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

InChI

InChI=1S/C26H21N3O3S/c1-16-8-13-21-22(15-16)33-24(28-21)17-9-11-18(12-10-17)27-23(30)7-4-14-29-25(31)19-5-2-3-6-20(19)26(29)32/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,27,30)

InChI Key

OXVJDZADXLJLCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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